![molecular formula C12H14N2O6S B7578498 2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)
2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid is a chemical compound that is commonly referred to as ADOS. This compound has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
Applications De Recherche Scientifique
ADOS has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, ADOS has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. ADOS has also been studied for its potential use as a herbicide in agriculture and as a water treatment agent in environmental science.
Mécanisme D'action
The mechanism of action of ADOS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation. Specifically, ADOS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ADOS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that ADOS can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, ADOS has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Physiologically, ADOS has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ADOS in lab experiments is that it is a relatively stable compound that can be easily synthesized. In addition, ADOS has been shown to have low toxicity, which makes it a safe compound to use in animal studies. However, one limitation of using ADOS is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its anti-inflammatory properties.
Orientations Futures
There are several future directions for research on ADOS. One area of research is the development of ADOS-based drugs for the treatment of inflammatory diseases. Another area of research is the investigation of ADOS as a potential herbicide for use in agriculture. Additionally, ADOS could be studied as a potential water treatment agent for the removal of contaminants from water sources. Finally, further studies are needed to fully understand the mechanism of action of ADOS and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of ADOS involves several steps, including the reaction of 2,3-dihydroindole with acetic anhydride to produce 1-acetyl-2,3-dihydroindol-6-ol. The resulting compound is then treated with chlorosulfonic acid to produce 2,3-dihydroindole-6-sulfonyl chloride. Finally, the sulfonyl chloride is reacted with sodium hydroxide and glyoxylic acid to produce ADOS.
Propriétés
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-8(15)14-5-4-9-2-3-10(6-11(9)14)21(18,19)13-20-7-12(16)17/h2-3,6,13H,4-5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMDNXJLOOXFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


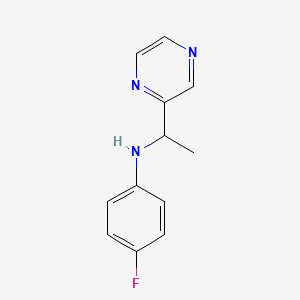

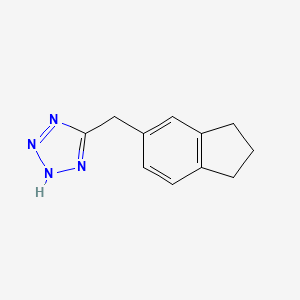
![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
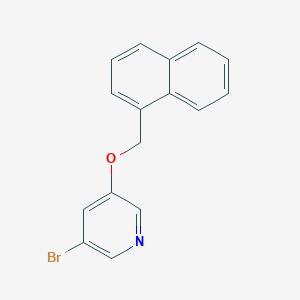
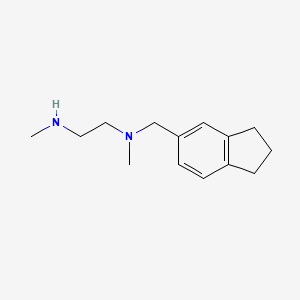
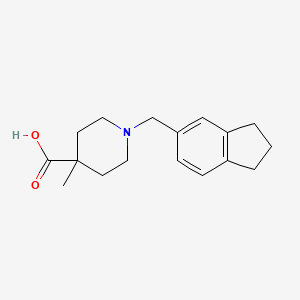

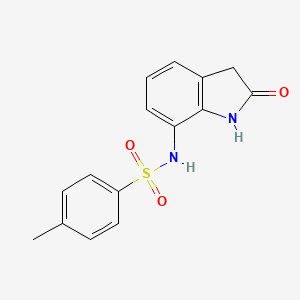

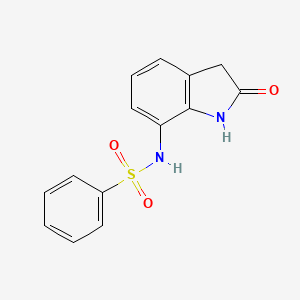
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)